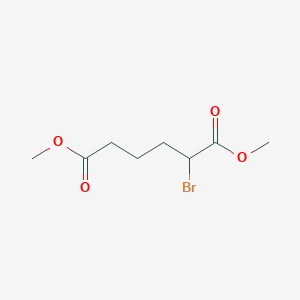
Dimethyl alpha-bromoadipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl alpha-bromoadipate is an organic compound with the molecular formula C8H13BrO4 It is a brominated derivative of adipic acid, where the bromine atom is positioned at the alpha carbon relative to the carboxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl alpha-bromoadipate can be synthesized through the bromination of dimethyl adipate. The typical procedure involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds via the formation of an enol intermediate, which is then brominated at the alpha position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl alpha-bromoadipate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of dimethyl alpha-hydroxyadipate.
Reduction Reactions: The compound can be reduced to form dimethyl adipate by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the bromine atom can be eliminated to form dimethyl adipate.
Common Reagents and Conditions:
Substitution: Hydroxide ions (OH-) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed:
Substitution: Dimethyl alpha-hydroxyadipate.
Reduction: Dimethyl adipate.
Elimination: Dimethyl adipate.
Applications De Recherche Scientifique
Dimethyl alpha-bromoadipate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: this compound is employed in the production of polymers and resins, where its reactivity is utilized to introduce functional groups into polymer chains.
Mécanisme D'action
The mechanism of action of dimethyl alpha-bromoadipate involves its reactivity towards nucleophiles and reducing agents. The bromine atom at the alpha position makes the compound highly reactive, allowing it to participate in various substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Comparaison Avec Des Composés Similaires
Dimethyl adipate: Lacks the bromine atom and is less reactive.
Dimethyl alpha-chloroadipate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Dimethyl alpha-hydroxyadipate: Formed by the substitution of the bromine atom with a hydroxyl group.
Uniqueness: Dimethyl alpha-bromoadipate is unique due to the presence of the bromine atom at the alpha position, which significantly enhances its reactivity compared to its non-brominated counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
dimethyl 2-bromohexanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-12-7(10)5-3-4-6(9)8(11)13-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZLZAZKDUNZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
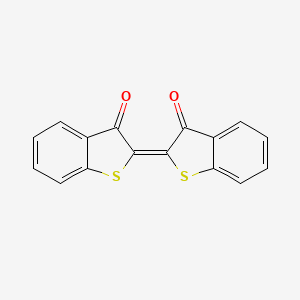
![(2E)-6-hydroxy-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B7883033.png)
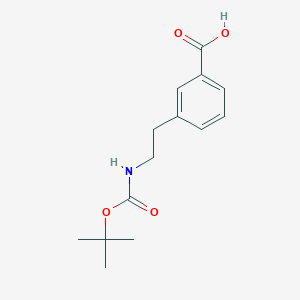
![7-Amino-5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7883050.png)
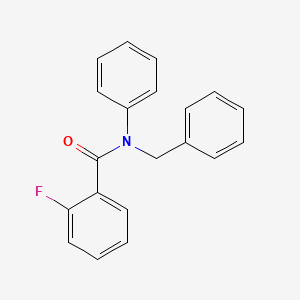
![1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B7883076.png)
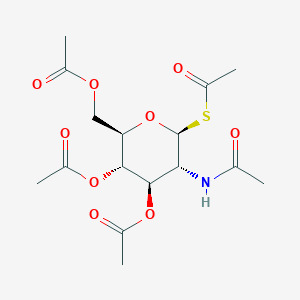
![(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate](/img/structure/B7883084.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-ethylquinazolin-4-amine](/img/structure/B7883105.png)
![6-ethyl-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7883108.png)
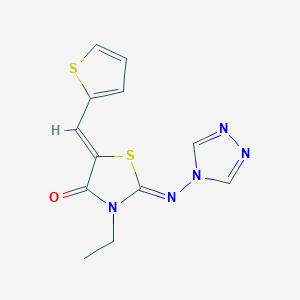

![(2S,3R)-2-[(4-chlorophenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B7883127.png)
